molecular formula C15H13ClFNOS B3928296 2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide CAS No. 6402-60-4

2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide

Cat. No.: B3928296
CAS No.: 6402-60-4
M. Wt: 309.8 g/mol
InChI Key: YNDYARGPZGMYQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide is an organic compound with the molecular formula C15H13ClFNOS This compound is characterized by the presence of a chlorophenyl group, a fluorophenyl group, and a sulfanyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide typically involves the reaction of 4-chlorothiophenol with 4-fluoroaniline in the presence of a suitable base and solvent. The reaction proceeds through nucleophilic substitution, where the sulfanyl group of 4-chlorothiophenol attacks the amide carbon of 4-fluoroaniline, resulting in the formation of the desired product. The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl and fluorophenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature to 50°C.

    Reduction: Lithium aluminum hydride; conditionsanhydrous ether, room temperature.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid); conditionsvarying temperatures depending on the reagent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorobenzyl)acetamide
  • bis(4-chlorophenyl) sulfide
  • 4-(2-((((4-chlorophenyl)sulfonyl)amino)ac)carbohydrazonoyl)ph 4-bromobenzoate

Uniqueness

2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and fluorophenyl groups, along with the sulfanyl group, allows for a wide range of chemical modifications and potential applications. This compound’s unique structure also contributes to its potential as a versatile intermediate in organic synthesis and its promising biological activities.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNOS/c1-10(20-14-8-2-11(16)3-9-14)15(19)18-13-6-4-12(17)5-7-13/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDYARGPZGMYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)F)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387612
Record name AC1MFNAO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6402-60-4
Record name AC1MFNAO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide
Reactant of Route 3
Reactant of Route 3
2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide
Reactant of Route 4
Reactant of Route 4
2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide
Reactant of Route 5
Reactant of Route 5
2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide
Reactant of Route 6
Reactant of Route 6
2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.